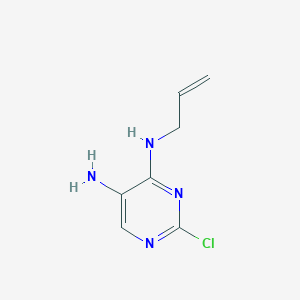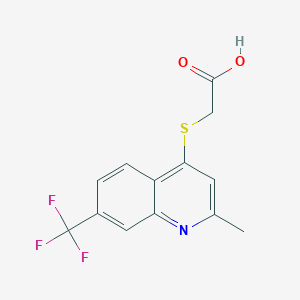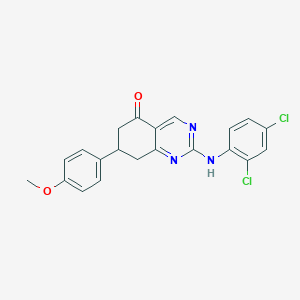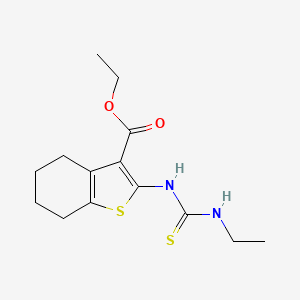
4,5-Pyrimidinediamine, 2-chloro-N4-2-propen-1-yl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Pyrimidinediamine, 2-chloro-N4-2-propen-1-yl- is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by the presence of a pyrimidine ring substituted with chlorine and a propenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Pyrimidinediamine, 2-chloro-N4-2-propen-1-yl- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
Chlorination: The pyrimidine ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Amination: The chlorinated pyrimidine is then subjected to amination using ammonia or primary amines to introduce the amino groups at the 4 and 5 positions.
Industrial Production Methods
In an industrial setting, the production of 4,5-Pyrimidinediamine, 2-chloro-N4-2-propen-1-yl- is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The propenyl group can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced using hydrogenation catalysts like palladium on carbon to yield saturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol at room temperature.
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Major Products Formed
Substitution: Formation of various substituted pyrimidines.
Oxidation: Aldehydes or carboxylic acids depending on the extent of oxidation.
Reduction: Saturated pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4,5-Pyrimidinediamine, 2-chloro-N4-2-propen-1-yl- is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for their ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, 4,5-Pyrimidinediamine, 2-chloro-N4-2-propen-1-yl- is used in the production of agrochemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable component in the synthesis of active ingredients.
Wirkmechanismus
The mechanism of action of 4,5-Pyrimidinediamine, 2-chloro-N4-2-propen-1-yl- involves its interaction with molecular targets such as enzymes or receptors. The chlorine and propenyl groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit or activate specific pathways depending on its structure and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4,6-diaminopyrimidine: Similar in structure but lacks the propenyl group.
5-Chloro-2,4-diaminopyrimidine: Another chlorinated pyrimidine with different substitution patterns.
2-Chloro-5-nitropyrimidine-4,6-diamine: Contains a nitro group instead of the propenyl group.
Uniqueness
4,5-Pyrimidinediamine, 2-chloro-N4-2-propen-1-yl- is unique due to the presence of both chlorine and propenyl groups, which confer distinct reactivity and binding properties. This combination allows for a broader range of chemical reactions and biological interactions compared to its analogs.
Eigenschaften
CAS-Nummer |
890094-12-9 |
|---|---|
Molekularformel |
C7H9ClN4 |
Molekulargewicht |
184.62 g/mol |
IUPAC-Name |
2-chloro-4-N-prop-2-enylpyrimidine-4,5-diamine |
InChI |
InChI=1S/C7H9ClN4/c1-2-3-10-6-5(9)4-11-7(8)12-6/h2,4H,1,3,9H2,(H,10,11,12) |
InChI-Schlüssel |
RHPZMVZGXZMWAB-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNC1=NC(=NC=C1N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12125102.png)
![2-(3-methylphenyl)pyrrolo[3,4-b][1,4]benzothiazine-1,3(2H,9H)-dione](/img/structure/B12125106.png)



amine](/img/structure/B12125138.png)


![6-chloro-7-methyl-4-oxo-N-[(2Z)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4H-chromene-2-carboxamide](/img/structure/B12125151.png)
![1-(3-chloro-4-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12125155.png)

![2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12125186.png)

